![molecular formula C16H13NO5 B1621607 4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid CAS No. 309923-57-7](/img/structure/B1621607.png)
4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid
Overview
Description
4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid, also known as 4-DBCA, is a synthetic compound that is used in a variety of scientific research applications. It is an organic compound with a molecular weight of 277.2 g/mol, and is composed of a benzodioxin ring, two amino groups, and a carboxylic acid group. 4-DBCA has been studied for its potential applications in a variety of fields, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Enzymatic Synthesis
The chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds . They exhibit significant biological activities and are used in therapeutic agents such as prosympal, dibozane, piperoxan, and doxazosin . The enzymatic synthesis of these motifs using engineered Candida antarctica lipase B has been studied .
Rhodium-Catalyzed Spiroannulation
Rhodium (III)-catalyzed [3 + 2]-spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates has been developed for the synthesis of highly rigid spirolactones . The reaction proceeds through a cascade of C–H activation followed by C–H annulation and lactonization .
Inhibition of Cholinestrases and Lipoxygenase Enzymes
The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests potential applications in the treatment of diseases related to these enzymes.
Oxidative Contraction Ring Rearrangement
A new synthetic methodology has been developed to afford the carboxamide-phthalide through an oxidative contraction ring rearrangement . This is obtained from a novel 3,4-diaminoisocoumarin derivative .
properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-15(17-11-7-5-10(6-8-11)16(19)20)14-9-21-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQLQGDBYNKRGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387105 | |
Record name | 4-[(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid | |
CAS RN |
309923-57-7 | |
Record name | 4-[(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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